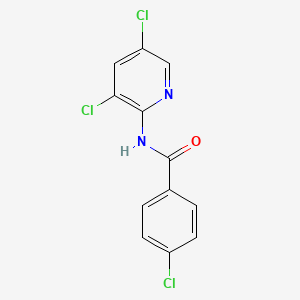

![molecular formula C21H16Cl3F3N4O2 B2580366 [4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基]-[3-(2,6-二氯苯基)-5-甲基-1,2-恶唑-4-基]甲苯酮 CAS No. 1024192-34-4](/img/structure/B2580366.png)

[4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基]-[3-(2,6-二氯苯基)-5-甲基-1,2-恶唑-4-基]甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone” is a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification essential to bacterial cell viability and virulence . The compound attenuates secondary metabolism and thwarts bacterial growth .

Synthesis Analysis

The synthesis of this compound involves several steps . The reagents and conditions include: PhOCOCl, DIPEA, DMAP at 0 °C to room temperature for 3 hours; NH4OH, NaIO4, DMF–H2O at 80 °C for 1 hour; acetonitrile reflux for 16 hours; acetonitrile at 70 °C for 24 hours; xantphos, Pd2(dba)3t-BuONa, toluene at 110 °C for 3 hours; and S, DMF, microwave at 130 °C for 0.5 hour .Molecular Structure Analysis

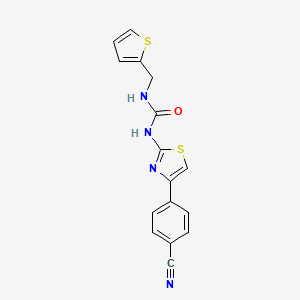

The molecular structure of this compound is complex, containing multiple functional groups including a pyridin-2-yl group, a piperazin-1-yl group, and an oxazol-4-yl group .Chemical Reactions Analysis

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . It also possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells .科学研究应用

Inhibitor of Bacterial Phosphopantetheinyl Transferase

This compound has been found to be a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme is essential for bacterial cell viability and virulence . An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Antibacterial Activity

The compound has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus . This makes it a potential candidate for the development of new antibiotics, especially considering the growing problem of antibiotic resistance .

Thwarting Bacterial Growth

The compound has been found to thwart bacterial growth . This is particularly important in the context of bacterial infections, where halting the proliferation of bacteria can help to control the spread of the infection .

Attenuation of Secondary Metabolism

The compound has been found to attenuate secondary metabolism in bacteria . Secondary metabolites are often involved in processes such as communication between bacteria and can play a role in virulence .

Potential Role in Combating Efflux Resistance

Chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . The compound could potentially be used to combat this form of resistance .

Inhibition of Sfp-PPTase and AcpS-PPTase

The compound has been found to inhibit both Sfp-PPTase and AcpS-PPTase . These enzymes are involved in a post-translational modification that is essential for bacterial cell viability .

作用机制

Target of Action

The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .

Mode of Action

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone interacts with its target by inhibiting the activity of bacterial phosphopantetheinyl transferase .

Biochemical Pathways

The inhibition of bacterial phosphopantetheinyl transferase by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone affects the secondary metabolism of the bacteria . This leads to an attenuation of metabolite production that is dependent on this enzyme .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .

Result of Action

The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism, which is crucial for bacterial survival .

Action Environment

The action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli

属性

IUPAC Name |

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl3F3N4O2/c1-11-16(18(29-33-11)17-13(22)3-2-4-14(17)23)20(32)31-7-5-30(6-8-31)19-15(24)9-12(10-28-19)21(25,26)27/h2-4,9-10H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCYUGRGWTUPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl3F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)

![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)

![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)